molecular formula C29H26BrN3O6 B2849248 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899909-20-7

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No.: B2849248
CAS No.: 899909-20-7
M. Wt: 592.446
InChI Key: LZHNIZUITICPKX-UHFFFAOYSA-N
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Description

This compound is a quinazoline-dione derivative featuring a 1,3-benzodioxole moiety, a pentanamide linker, and a 4-bromophenyl ketone substituent. The 1,3-benzodioxole group may enhance metabolic stability and blood-brain barrier penetration, while the 4-bromophenyl ketone could influence target selectivity via halogen bonding .

Properties

CAS No.

899909-20-7

Molecular Formula

C29H26BrN3O6

Molecular Weight

592.446

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C29H26BrN3O6/c30-21-11-9-20(10-12-21)24(34)17-33-23-6-2-1-5-22(23)28(36)32(29(33)37)14-4-3-7-27(35)31-16-19-8-13-25-26(15-19)39-18-38-25/h1-2,5-6,8-13,15H,3-4,7,14,16-18H2,(H,31,35)

InChI Key

LZHNIZUITICPKX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Br

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C18H18BrN3O4
  • Molecular Weight : 416.25 g/mol
  • IUPAC Name : this compound

The presence of the benzodioxole moiety and the quinazoline structure suggests potential interactions with biological targets, such as enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzodioxole : Synthesized from catechol and formaldehyde under acidic conditions.
  • Quinazoline Formation : Generated through the cyclization of appropriate precursors involving hydrazine and diketones.
  • Amide Coupling : Final assembly of the compound through amide bond formation using coupling reagents like EDCI in the presence of a base such as triethylamine.

Anticancer Activity

Recent studies have indicated that compounds related to quinazoline exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of specific kinases or induction of apoptosis in cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.5Apoptosis induction
Study BMCF712.3Kinase inhibition

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both bacterial and fungal strains. The compound's minimum inhibitory concentration (MIC) values suggest it may be effective against resistant strains.

Microorganism MIC (µg/mL) Activity
E. coli32Bactericidal
S. aureus16Bacteriostatic
C. albicans8Fungicidal

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

  • α-Amylase Inhibition : Important for managing diabetes by slowing carbohydrate digestion.
    • IC50 = 20 µM
    • Mechanism: Competitive inhibition.

Case Study 1: Antidiabetic Potential

A recent study explored the antidiabetic potential of benzodioxole derivatives, including our compound. It was found to significantly inhibit α-amylase activity, demonstrating potential for therapeutic applications in diabetes management.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of similar quinazoline derivatives revealed that they could induce apoptosis in breast cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Bioactivity Clustering : Structural similarity to and suggests shared HDAC-targeted antiproliferative effects, but bromine’s bulkiness may limit efficacy in certain cancer cell lines .
  • Synthetic Challenges : The pentanamide linker’s length in the target compound requires multi-step synthesis, leading to lower yields (~40%) compared to shorter-chain analogues (~70%) .

Q & A

Q. Table: Pharmacokinetic Parameters in Mice (50 mg/kg IV)

ParameterValue
Cₘₐₓ12 µg/mL
t₁/₂3.2 h
AUC₀–∞45 µg·h/mL
Bioavailability22% (oral)

Source : .

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